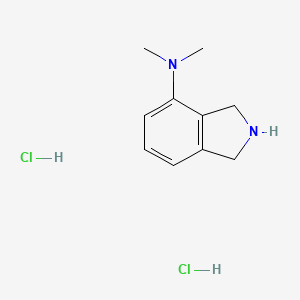

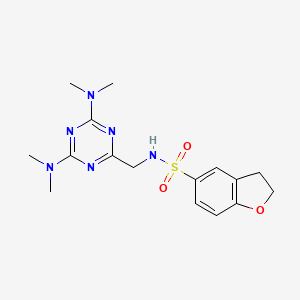

![molecular formula C18H18N2O5S B2749691 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide CAS No. 895443-61-5](/img/structure/B2749691.png)

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While the exact synthesis process for “N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide” is not found in the search results, a similar compound, “N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino]benzamide” was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .科学的研究の応用

Chemical Synthesis and Structural Analysis

Protecting Groups in Synthesis : The utility of dimethoxybenzyl groups as N-protecting groups in the synthesis of thiazetidine derivatives is demonstrated, highlighting their smooth elimination and the influence of substituents on yield outcomes (Grunder-Klotz & Ehrhardt, 1991).

Structural Modifications and Biological Activities : Schiff bases derived from 1,3,4-thiadiazole compounds show significant biological activities, including DNA protection against oxidative damage and antimicrobial effects, indicating the potential for developing new therapeutic agents (Gür et al., 2020).

Pharmacological Scaffold Development

Anti-infective and Anticancer Properties : Thiazolides, a novel class of anti-infectious agents, exhibit potent antimicrobial activity and induce cell death in colon carcinoma cell lines, suggesting their dual-use as antimicrobial and anticancer agents (Brockmann et al., 2014).

Molecular Interaction and Mechanism Studies

Molecular Docking and Mechanism Analysis : The study of thiazolidinedione derivatives for anti-hyperglycemic and anti-hyperlipidemic effects, incorporating molecular docking to understand the mechanism behind their pharmacological activities, illustrates the integration of chemical synthesis and computational biology in drug discovery (Shrivastava et al., 2016).

Material Science Applications

Photophysical and Chemosensor Development : Novel pyrazoline derivatives exhibit fluorescence properties that are sensitive to solvent polarity and can act as fluorescent chemosensors for metal ion detection, showcasing the application of thiazole derivatives in developing advanced materials for sensing applications (Khan, 2020).

将来の方向性

Thiazoles have been the subject of extensive research due to their diverse biological activities . Therefore, “N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide”, as a thiazole derivative, may also be a potential candidate for future research in various fields such as medicinal chemistry .

特性

IUPAC Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5S/c1-22-11-8-9-13(24-3)16-14(11)19-18(26-16)20-17(21)10-6-5-7-12(23-2)15(10)25-4/h5-9H,1-4H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOPHSTMZCDSZNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=C(C(=CC=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

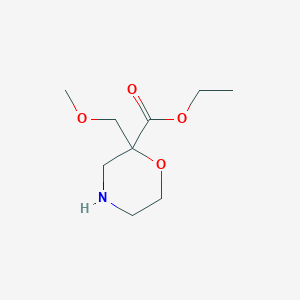

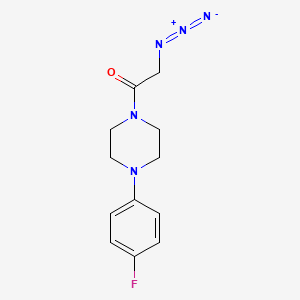

![4-(1H-pyrrol-1-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide](/img/structure/B2749610.png)

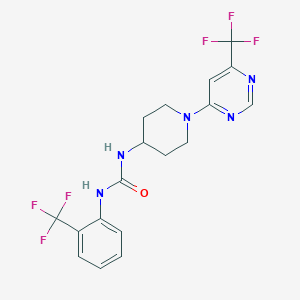

![2-Chloro-3-iodo-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2749612.png)

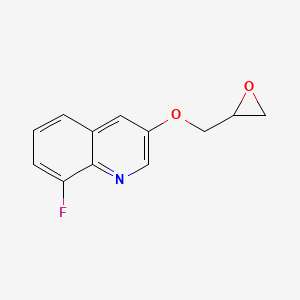

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone](/img/structure/B2749619.png)

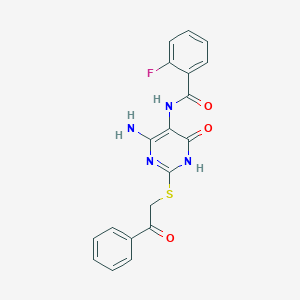

![Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2749620.png)

![2-[3-(1H-tetrazol-1-yl)phenoxy]propanoic acid](/img/structure/B2749622.png)

![[3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine](/img/structure/B2749629.png)

![(S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-tert-butyl-phosphine](/img/structure/B2749630.png)